

# Acifran: A Technical Overview of a Niacin Receptor Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acifran

Cat. No.: B15604001

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## Core Chemical and Physical Properties

**Acifran** is a synthetic, orally active hypolipidemic agent. It is a structural analog of niacin and functions as a potent agonist for niacin receptors.

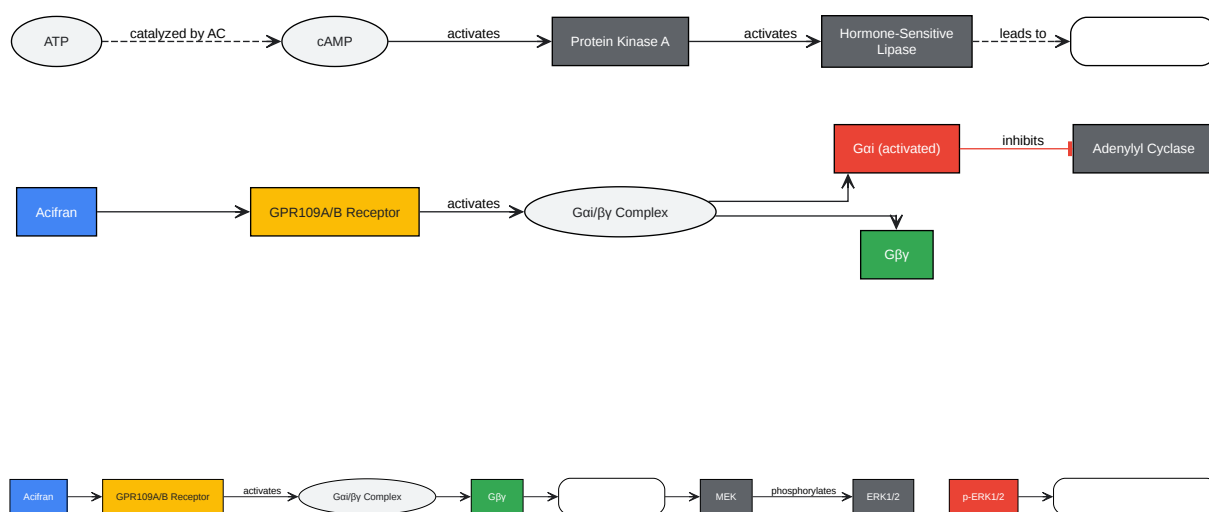
Property	Value	Citation(s)
CAS Number	72420-38-3	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O <sub>4</sub>	[1][2]
Molecular Weight	218.21 g/mol	[1][2]
IUPAC Name	5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid	[1]
Synonyms	AY-25712, Reductol	[1]

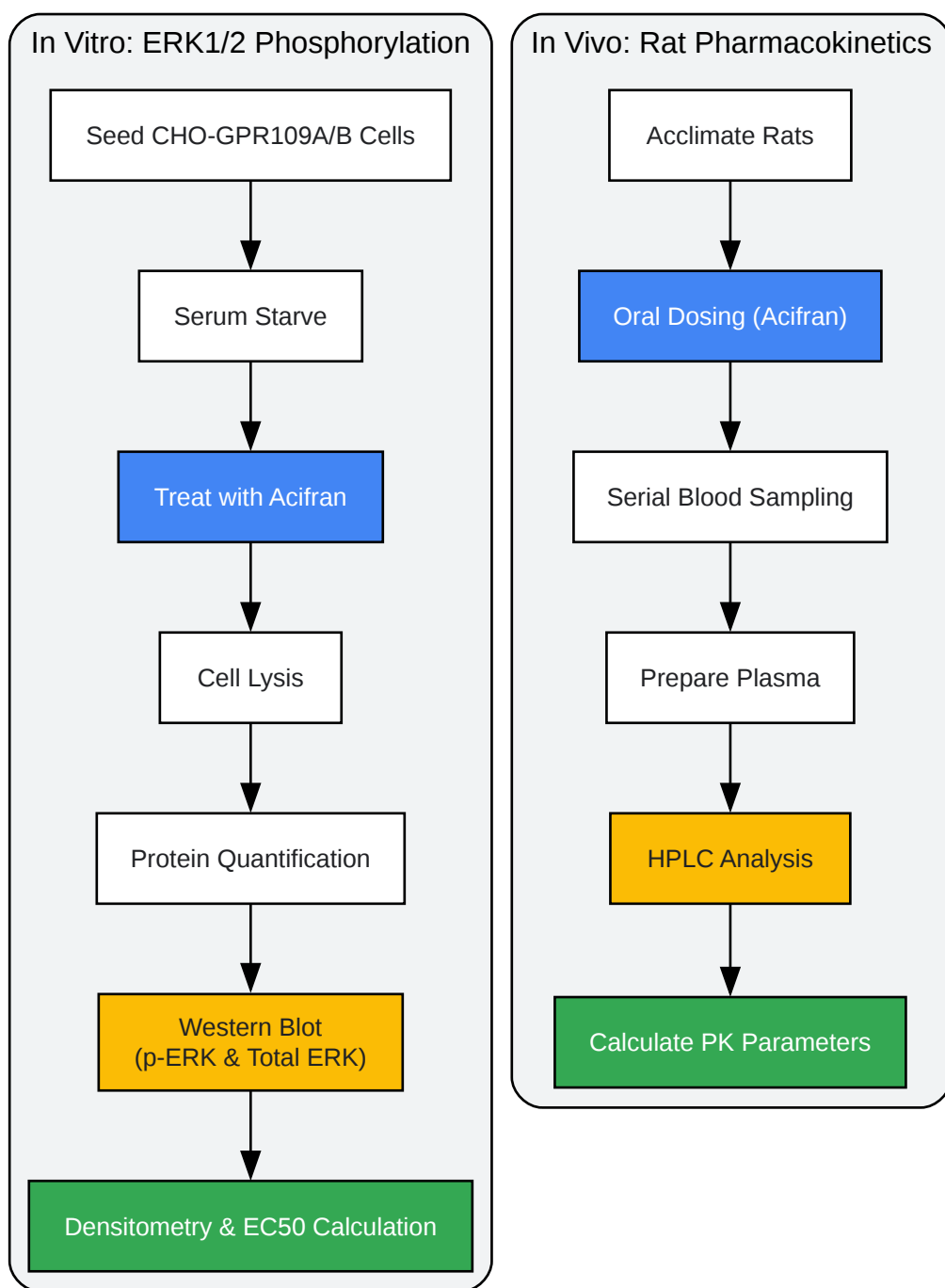
## Mechanism of Action and Signaling Pathways

**Acifran** exerts its effects primarily through the activation of two G protein-coupled receptors (GPCRs): GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA<sub>2</sub>) and, to a lesser extent, GPR109B (HCA<sub>3</sub>). These receptors are predominantly expressed in adipocytes and immune cells.

## G $\alpha$ i-Mediated Inhibition of Adenylyl Cyclase

Upon binding to GPR109A, **Acifran** induces a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (G $\alpha$ i). The activated G $\alpha$ i subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels in adipocytes leads to the inhibition of hormone-sensitive lipase, which in turn reduces the lipolysis of triglycerides and decreases the release of free fatty acids into the bloodstream. This is the principal mechanism behind **Acifran**'s triglyceride-lowering effect.





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## References

- 1. Distinct Kinetic and Spatial Patterns of Protein Kinase C (PKC)- and Epidermal Growth Factor Receptor (EGFR)-dependent Activation of Extracellular Signal-regulated Kinases 1 and 2 by Human Nicotinic Acid Receptor GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
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